![molecular formula C23H28N2O4 B2861986 2-(3,4-dimethoxyphenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 955608-01-2](/img/structure/B2861986.png)
2-(3,4-dimethoxyphenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis Techniques
- A study described a high-yielding cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, producing compounds like (±)-crispine A with significant yields, highlighting a method for synthesizing similar complex molecules (King, 2007).
Structural and Properties Analysis
- Another study focused on the structural aspects of isoquinoline derivatives. It found that certain compounds formed gels or crystalline solids when treated with different mineral acids. These compounds also showed varied fluorescence emission, indicating potential applications in material science and bioimaging (Karmakar, Sarma, & Baruah, 2007).
Pharmaceutical Applications
- A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and improved survival in Japanese encephalitis virus-infected mice, suggesting potential therapeutic applications (Ghosh et al., 2008).
Chemical Synthesis and Characterization
- Research has been conducted on the synthesis of various isoquinoline derivatives, exploring different chemical pathways and characterizing the resultant compounds. This includes studies on amide rotamers and cyclization processes (Koning, Otterlo, & Michael, 2003).
Antitumor and Antioxidant Activities
- Some studies have synthesized and evaluated quinazolinone analogues for their in vitro antitumor activity. Certain compounds showed promising broad-spectrum antitumor activity and were more potent compared to traditional treatments (Al-Suwaidan et al., 2016). Another research focused on the synthesis of tetrahydroisoquinolines bearing nitrophenyl groups and their evaluation for anticancer activity and antioxidant properties (Sayed et al., 2022).
Neuropharmacological Applications
- A study investigated a noncompetitive AMPA receptor antagonist in a genetic animal model of absence epilepsy. The findings suggested that combining such compounds with ethosuximide might be beneficial for controlling absence seizures (Russo et al., 2008).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)23(27)25-11-5-6-17-8-9-18(14-19(17)25)24-22(26)13-16-7-10-20(28-3)21(12-16)29-4/h7-10,12,14-15H,5-6,11,13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWZRRSHDSNJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide |
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